molecular formula C21H22N2O5S2 B11036791 Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11036791
M. Wt: 446.5 g/mol
InChI Key: WQLNMJBHTNCXIY-UHFFFAOYSA-N
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Description

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group. The amino and sulfamoyl groups are then added through a series of reactions involving specific reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfamoyl groups, leading to the formation of different derivatives. Common reagents and conditions for these reactions vary depending on the desired outcome, and the major products formed can include various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate: Similar in structure but with different functional groups.

    Methyl 3-amino-2-thiophenecarboxylate: Another thiophene derivative with distinct properties. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 3-[[2-(4-ethylanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H22N2O5S2/c1-4-14-9-11-15(12-10-14)22-18(24)13-23(2)30(26,27)20-16-7-5-6-8-17(16)29-19(20)21(25)28-3/h5-12H,4,13H2,1-3H3,(H,22,24)

InChI Key

WQLNMJBHTNCXIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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